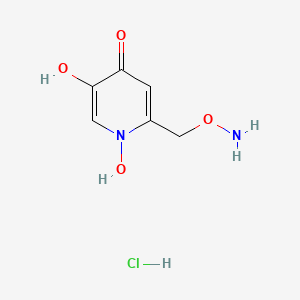
2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 1,5-dihydroxypyridin-4(1H)-one with an aminooxy compound in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed: The reactions can lead to the formation of various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other chemical products.
Biology: In biological research, 2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride is used in the study of enzyme mechanisms and as a tool for probing biological pathways.
Medicine: This compound has potential applications in the development of new drugs. Its reactivity and structural features make it a candidate for the synthesis of therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as a ligand, binding to metal ions or enzymes, and influencing their activity. The pathways involved can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Methyl 2-(aminooxy)acetate hydrochloride: This compound is structurally similar and shares some reactivity patterns.
2-Aminopyridine derivatives: These compounds have similar pyridine rings and can exhibit comparable biological activities.
Uniqueness: 2-((Aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride stands out due to its specific functional groups and reactivity profile. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in scientific research and industry.
特性
IUPAC Name |
2-(aminooxymethyl)-1,5-dihydroxypyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4.ClH/c7-12-3-4-1-5(9)6(10)2-8(4)11;/h1-2,10-11H,3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRZLSDICAZRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=C(C1=O)O)O)CON.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
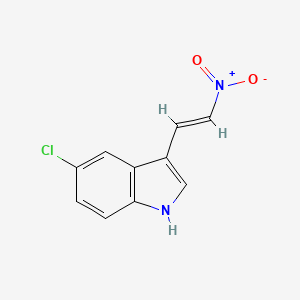
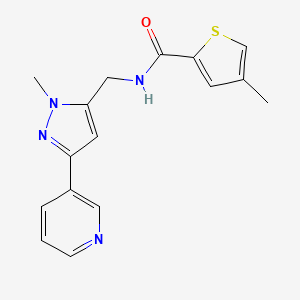
![3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2785987.png)
![3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2785988.png)
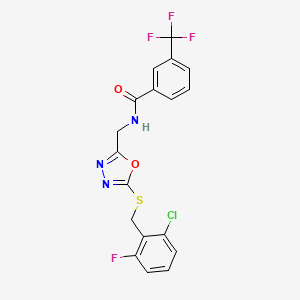

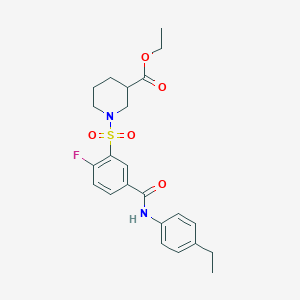
![2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B2785995.png)
![10-(3,4-dimethylphenyl)-4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2785997.png)
![6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol](/img/structure/B2785999.png)
![3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride](/img/structure/B2786001.png)
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2786002.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2786003.png)
![8-fluoro-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2786005.png)
